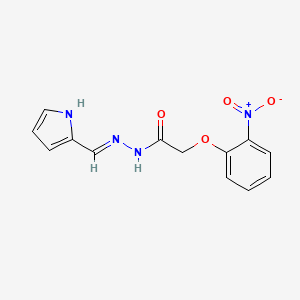![molecular formula C23H30ClN3O B5978931 1-(3-chlorophenyl)-4-[1-(3-methoxybenzyl)-3-piperidinyl]piperazine](/img/structure/B5978931.png)
1-(3-chlorophenyl)-4-[1-(3-methoxybenzyl)-3-piperidinyl]piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-chlorophenyl)-4-[1-(3-methoxybenzyl)-3-piperidinyl]piperazine, commonly known as CPP, is a synthetic compound that has been widely used in scientific research. CPP belongs to the class of piperazine derivatives and has been extensively studied for its pharmacological properties.
Mécanisme D'action
CPP acts as a non-competitive antagonist at the N-methyl-D-aspartate (NMDA) receptor, which is involved in the regulation of synaptic plasticity and learning and memory processes. By blocking the NMDA receptor, CPP can modulate the release of neurotransmitters such as dopamine, serotonin, and acetylcholine, which are involved in various physiological and behavioral processes.
Biochemical and Physiological Effects
CPP has been shown to have a wide range of biochemical and physiological effects. In animal studies, CPP has been found to increase locomotor activity, induce hyperactivity, and enhance cognitive function. CPP has also been shown to have anxiolytic and antidepressant effects in animal models. However, the effects of CPP can vary depending on the dose and duration of administration.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using CPP in lab experiments is its ability to cross the blood-brain barrier, which allows for the study of the effects of the compound on the central nervous system. CPP is also relatively stable and can be easily synthesized in large quantities. However, one limitation of using CPP is its potential toxicity, which can vary depending on the dose and duration of administration. Researchers must take precautions to ensure the safety of both the animals and the researchers involved in the experiments.
Orientations Futures
There are several future directions for research involving CPP. One area of interest is the potential therapeutic applications of CPP in the treatment of various neurological disorders. Another area of interest is the study of the long-term effects of CPP on behavior and cognition. Additionally, researchers may investigate the potential use of CPP as a tool to study the mechanisms of drug addiction and reward. Finally, researchers may explore the potential of CPP in the development of new drugs with improved pharmacological properties.
Conclusion
In conclusion, CPP is a synthetic compound that has been widely used in scientific research for its ability to cross the blood-brain barrier and interact with various neurotransmitter systems. CPP has been studied for its potential therapeutic applications in the treatment of various neurological disorders and as a tool to study the mechanisms of drug addiction and reward. While CPP has several advantages for lab experiments, researchers must take precautions to ensure the safety of both the animals and the researchers involved in the experiments. There are several future directions for research involving CPP, including the study of its potential therapeutic applications and the development of new drugs with improved pharmacological properties.
Méthodes De Synthèse
The synthesis of CPP involves the reaction of 1-(3-chlorophenyl)piperazine with 1-(3-methoxybenzyl)-3-piperidinol in the presence of a catalyst. The process yields CPP as a white crystalline powder that is soluble in water and organic solvents. The purity of the compound can be determined using various analytical methods, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Applications De Recherche Scientifique
CPP has been widely used in scientific research for its ability to cross the blood-brain barrier and interact with various neurotransmitter systems. CPP has been studied for its potential therapeutic applications in the treatment of various neurological disorders, including depression, anxiety, and schizophrenia. CPP has also been used as a tool to study the mechanisms of drug addiction and reward.
Propriétés
IUPAC Name |
1-(3-chlorophenyl)-4-[1-[(3-methoxyphenyl)methyl]piperidin-3-yl]piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30ClN3O/c1-28-23-9-2-5-19(15-23)17-25-10-4-8-22(18-25)27-13-11-26(12-14-27)21-7-3-6-20(24)16-21/h2-3,5-7,9,15-16,22H,4,8,10-14,17-18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIQHHNDFCJJEEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2CCCC(C2)N3CCN(CC3)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3-bromophenyl)-4-{4-[(2-methyl-2-propen-1-yl)oxy]benzylidene}-1,3-oxazol-5(4H)-one](/img/structure/B5978854.png)


![4-[(2,6-dichlorobenzyl)thio]-6-methylpyrimidine](/img/structure/B5978869.png)
![N-[1-(3,5-difluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2-butynamide](/img/structure/B5978876.png)
![{2-[(3-iodo-4,5-dimethoxybenzylidene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}acetic acid](/img/structure/B5978879.png)
![N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-[2-(2-pyridinyl)-1-pyrrolidinyl]nicotinamide](/img/structure/B5978888.png)
![methyl 4-{3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}-4-oxobutanoate](/img/structure/B5978895.png)


![ethyl 3-[(diethylamino)carbonyl]-1,4'-bipiperidine-1'-carboxylate](/img/structure/B5978932.png)
![2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-{4-[chloro(difluoro)methoxy]phenyl}acetamide](/img/structure/B5978935.png)
![1-(2-fluorobenzyl)-N-{[5-(methoxymethyl)-2-furyl]methyl}-3-piperidinamine](/img/structure/B5978943.png)
![N-(3-cyanophenyl)-3-{[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]methyl}-1-piperidinecarboxamide](/img/structure/B5978949.png)